molecular formula C18H20N2O4S B2689938 N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide CAS No. 946234-30-6

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide

Cat. No.: B2689938
CAS No.: 946234-30-6
M. Wt: 360.43
InChI Key: QVVCRFQYYABGKW-UHFFFAOYSA-N
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Description

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2-phenylmorpholine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and base catalysts such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of base catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide stands out due to the presence of the 2-phenylmorpholine moiety, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity to certain enzyme targets, making it a more potent inhibitor compared to similar compounds. Additionally, the combination of the sulfonyl and acetamide groups provides a versatile platform for further chemical modifications, allowing for the development of a wide range of derivatives with tailored biological activities.

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14(21)19-16-7-9-17(10-8-16)25(22,23)20-11-12-24-18(13-20)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVCRFQYYABGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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